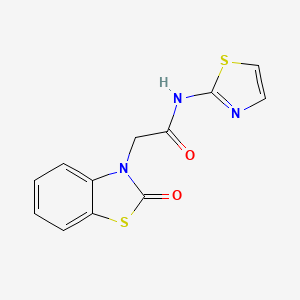![molecular formula C27H27NO4 B15024452 (E)-N-(6-(4-ethoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene)-2-methoxyaniline](/img/structure/B15024452.png)
(E)-N-(6-(4-ethoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene)-2-methoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(6-(4-ethoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene)-2-methoxyaniline is a complex organic compound with a unique structure that combines various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-(4-ethoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene)-2-methoxyaniline typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyclohepta[c]furan ring: This can be achieved through a series of cyclization reactions involving appropriate precursors.
Introduction of the ethoxyphenyl and methoxyaniline groups: These groups are introduced through substitution reactions, often using reagents like ethyl iodide and methoxyaniline under controlled conditions.
Final coupling reaction: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the development of efficient purification methods to isolate the final product.
化学反应分析
Types of Reactions
(E)-N-(6-(4-ethoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene)-2-methoxyaniline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), often in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce various alcohols or amines.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: The compound may have biological activity, making it a candidate for studies on its effects on various biological systems.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits pharmacological activity.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of (E)-N-(6-(4-ethoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene)-2-methoxyaniline would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to receptors: The compound may interact with specific receptors in biological systems, leading to a physiological response.
Enzyme inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.
Signal transduction: The compound may influence signal transduction pathways, altering cellular responses.
相似化合物的比较
Similar Compounds
- (E)-N-(6-(4-methoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene)-2-methoxyaniline
- (E)-N-(6-(4-ethoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene)-2-ethoxyaniline
Uniqueness
The uniqueness of (E)-N-(6-(4-ethoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene)-2-methoxyaniline lies in its specific combination of functional groups and the resulting chemical properties. This makes it distinct from other similar compounds and potentially useful for specific applications.
属性
分子式 |
C27H27NO4 |
|---|---|
分子量 |
429.5 g/mol |
IUPAC 名称 |
6-(4-ethoxyphenyl)-4-methoxy-N-(2-methoxyphenyl)-1,3-dimethylcyclohepta[c]furan-8-imine |
InChI |
InChI=1S/C27H27NO4/c1-6-31-21-13-11-19(12-14-21)20-15-23(28-22-9-7-8-10-24(22)29-4)26-17(2)32-18(3)27(26)25(16-20)30-5/h7-16H,6H2,1-5H3 |
InChI 键 |
BBJXKPFUBYWUQZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C3OC)C4=C(OC(=C4C(=C2)OC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1-Hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)[4-(3-methylbutoxy)phenyl]methanone](/img/structure/B15024373.png)
![N-[6,6-dimethyl-2,4-dioxo-1-(pyridin-2-ylmethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-methylbenzamide](/img/structure/B15024385.png)
![(2Z)-6-(4-chlorobenzyl)-2-(4-propoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B15024387.png)
![N-(4-bromo-2-fluorophenyl)-6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15024391.png)
![N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl}furan-2-carboxamide](/img/structure/B15024394.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-ethoxy-3-methoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15024402.png)
![2-(3,5-dimethylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide](/img/structure/B15024409.png)
![2-[(4-Carboxyhexanoyl)amino]benzoic acid](/img/structure/B15024414.png)
![(2E)-2-cyano-N-ethyl-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B15024415.png)
![6-(4-Chlorophenyl)-2-[3-(trifluoromethyl)benzyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B15024429.png)
![methyl (2E)-2-cyano-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate](/img/structure/B15024439.png)
![6-hydroxy-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-5-pentyl-1-phenylpyrimidin-4(1H)-one](/img/structure/B15024444.png)

![(2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-[3-(propan-2-yloxy)propyl]prop-2-enamide](/img/structure/B15024456.png)
